molecular formula C7H10NaO3+ B11818996 Sodium;2-oxaspiro[3.3]heptane-3-carboxylic acid

Sodium;2-oxaspiro[3.3]heptane-3-carboxylic acid

Cat. No.: B11818996
M. Wt: 165.14 g/mol
InChI Key: XDGHYAOZVQWXTP-UHFFFAOYSA-N
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Description

2-Oxaspiro[3.3]heptane-6-carboxylic acid, sodium salt (1:1) is a chemical compound with the molecular formula C7H10NaO3. It is a sodium salt derivative of 2-oxaspiro[3.3]heptane-6-carboxylic acid. This compound is known for its unique spirocyclic structure, which consists of a spiro-connected oxetane and cyclopropane ring system. The compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxaspiro[3.3]heptane-6-carboxylic acid, sodium salt (1:1) typically involves the reaction of 2-oxaspiro[3.3]heptane-6-carboxylic acid with a sodium base. One common method includes the neutralization of the carboxylic acid with sodium hydroxide (NaOH) to form the sodium salt. The reaction is usually carried out in an aqueous medium at room temperature. The product is then isolated by evaporation of the solvent and subsequent crystallization .

Industrial Production Methods

In an industrial setting, the production of 2-oxaspiro[3.3]heptane-6-carboxylic acid, sodium salt (1:1) may involve large-scale neutralization reactions using sodium carbonate (Na2CO3) or sodium bicarbonate (NaHCO3) as the base. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is typically obtained through filtration, drying, and purification processes .

Chemical Reactions Analysis

Types of Reactions

2-Oxaspiro[3.3]heptane-6-carboxylic acid, sodium salt (1:1) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

    Substitution: The sodium salt can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other cations.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Scientific Research Applications

2-Oxaspiro[3.3]heptane-6-carboxylic acid, sodium salt (1:1) has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex spirocyclic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-oxaspiro[3.3]heptane-6-carboxylic acid, sodium salt (1:1) involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. The compound can also participate in various biochemical pathways, influencing cellular processes and signaling mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxaspiro[3.3]heptane-6-carboxylic acid
  • 2-Oxaspiro[3.3]heptane-6-carboxamide
  • 2-Oxaspiro[3.3]heptane-6-carboxylate esters

Uniqueness

2-Oxaspiro[3.3]heptane-6-carboxylic acid, sodium salt (1:1) is unique due to its sodium salt form, which enhances its solubility in water and facilitates its use in aqueous reactions. The spirocyclic structure also imparts distinct chemical reactivity and stability compared to other similar compounds .

Properties

Molecular Formula

C7H10NaO3+

Molecular Weight

165.14 g/mol

IUPAC Name

sodium;2-oxaspiro[3.3]heptane-3-carboxylic acid

InChI

InChI=1S/C7H10O3.Na/c8-6(9)5-7(4-10-5)2-1-3-7;/h5H,1-4H2,(H,8,9);/q;+1

InChI Key

XDGHYAOZVQWXTP-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)COC2C(=O)O.[Na+]

Origin of Product

United States

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